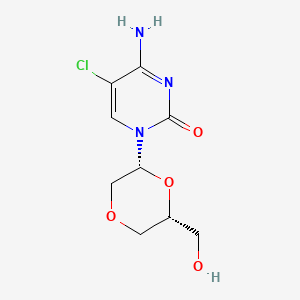
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, chloro, and dioxane groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include chlorinated pyrimidines and dioxane derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the amino or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Modulate Receptor Activity: Influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloropyrimidine: A simpler analog with similar functional groups.
6-Hydroxymethyl-1,4-dioxane: A dioxane derivative with a hydroxymethyl group.
2-Amino-4-chloropyrimidine: Another pyrimidine analog with amino and chloro groups.
Uniqueness
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is unique due to its combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
132062-65-8 |
|---|---|
Formule moléculaire |
C9H12ClN3O4 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
Clé InChI |
NECOFHARDBKDLT-IYSWYEEDSA-N |
SMILES isomérique |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO |
SMILES canonique |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



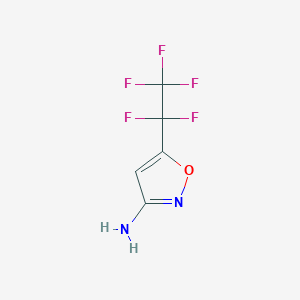
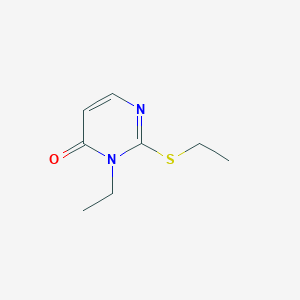
![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)

![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
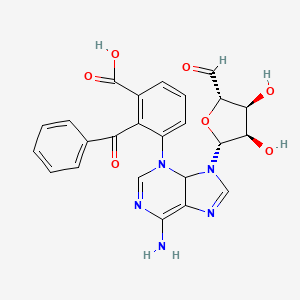
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)


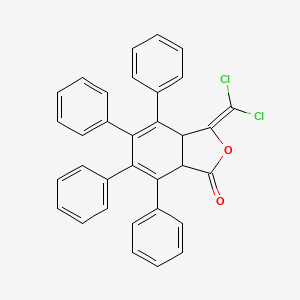
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
